5-(2-Bromoethyl)indolo[2,3-b]quinoxaline

DNA intercalation Indoloquinoxaline SAR Antiviral drug design

5-(2-Bromoethyl)indolo[2,3-b]quinoxaline (CAS 612051-61-3; also referred to as 6-(2-bromoethyl)-6H-indolo[2,3-b]quinoxaline) is a planar, fused tetracyclic heterocycle with molecular formula C16H12BrN3 and a molecular weight of 326.19 g/mol. The molecule incorporates the DNA-intercalating indolo[2,3-b]quinoxaline pharmacophore scaffold, which is associated with anticancer, antiviral, and interferon-inducing properties, and features a primary alkyl bromide side chain that serves as a versatile electrophilic handle for nucleophilic substitution.

Molecular Formula C16H12BrN3
Molecular Weight 326.19 g/mol
Cat. No. B12159561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Bromoethyl)indolo[2,3-b]quinoxaline
Molecular FormulaC16H12BrN3
Molecular Weight326.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CCBr
InChIInChI=1S/C16H12BrN3/c17-9-10-20-14-8-4-1-5-11(14)15-16(20)19-13-7-3-2-6-12(13)18-15/h1-8H,9-10H2
InChIKeyNMPONTOIKHZFKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Bromoethyl)indolo[2,3-b]quinoxaline: A Strategic Bromoethyl-Functionalized Intermediate for Antiviral and Cytotoxic Indoloquinoxaline Libraries


5-(2-Bromoethyl)indolo[2,3-b]quinoxaline (CAS 612051-61-3; also referred to as 6-(2-bromoethyl)-6H-indolo[2,3-b]quinoxaline) is a planar, fused tetracyclic heterocycle with molecular formula C16H12BrN3 and a molecular weight of 326.19 g/mol [1]. The molecule incorporates the DNA-intercalating indolo[2,3-b]quinoxaline pharmacophore scaffold, which is associated with anticancer, antiviral, and interferon-inducing properties, and features a primary alkyl bromide side chain that serves as a versatile electrophilic handle for nucleophilic substitution [2]. This compound is primarily valued as a key late-stage intermediate enabling the systematic synthesis of diverse 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxaline derivative libraries, rather than as a terminal biologically active agent itself [3].

1
Late-stage diversification intermediate for constructing 6-(2-aminoethyl)-indolo[2,3-b]quinoxaline libraries via SN2 amination.
2
Primary alkyl bromide handle enables catalyst-free substitution with diverse amines under mild conditions.
3
Indoloquinoxaline scaffold platform for antiviral SAR and DNA intercalation studies; not a pre-formed bioactive endpoint.

Why Indoloquinoxaline Scaffold Analogs Cannot Replace 5-(2-Bromoethyl)indolo[2,3-b]quinoxaline as a Synthetic Intermediate


Generic substitution within the indolo[2,3-b]quinoxaline class is precluded by the unique structural and reactivity requirements of the downstream derivatization pathway. The terminal primary alkyl bromide on the N-6 position of 5-(2-bromoethyl)indolo[2,3-b]quinoxaline provides an optimal balance of electrophilic reactivity and steric accessibility for SN2 amination reactions, which is not replicated by chloro-analogs (insufficient reactivity) or by the pre-formed aminoethyl derivatives (e.g., B-220 or NCA0424) that are terminal bioactive compounds lacking a further derivatization handle [1]. Moreover, the DNA-intercalation potency and biological selectivity of the final 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxaline products are exquisitely sensitive to the nature of the amine substituent introduced via the bromoethyl intermediate, as demonstrated by systematic structure-activity relationship (SAR) studies showing that morpholine and 4-methyl-piperidine derivatives are the most active antivirals while other amine substituents confer different cytotoxicity profiles [2]. Consequently, procurement of the bromoethyl intermediate is non-negotiable for research groups aiming to replicate or extend the established antiviral indoloquinoxaline SAR series.

Chloro-propyl analog
Requires tetrabutylammonium iodide catalyst and harsher conditions (boiling toluene/DMF). May shift amination efficiency and purification profile.
Pre-formed aminoethyl derivatives (B-220, NCA0424)
Lack a further derivatization handle; cannot support systematic SAR library generation. Limits scope of side-chain variation studies.
Alternative indoloquinoxaline isomers
N-5 vs. N-6 regiochemistry alters DNA intercalation geometry and biological readout. Regiochemical identity requires verification before library synthesis.

Quantitative Differentiation Evidence: 5-(2-Bromoethyl)indolo[2,3-b]quinoxaline Versus Closest Analogs


DNA Binding Affinity of Aminoethyl Derivatives Synthesized from the Bromoethyl Intermediate Compared to Benzo-Annulated Indoloquinoxaline Analogs

The 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxaline derivatives (compounds 1–12), synthesized directly from 6-(2-bromoethyl)-6H-indolo[2,3-b]quinoxaline, exhibit a DNA binding affinity range of lg Ka = 5.57–5.89. In contrast, their structurally extended benzo-annulated analogs (7H-benzo[4,5]indolo[2,3-b]quinoxalines, compounds 13–20) show significantly higher DNA affinity with lg Ka = 6.23–6.87, representing an approximately 5- to 10-fold stronger binding [1]. Critically, despite this lower absolute DNA affinity, the parent indoloquinoxaline series (derived from the bromoethyl intermediate) demonstrates superior antiviral and interferon-inducing activity compared to the tighter-binding benzo-annulated series, indicating that optimal biological activity requires the specific chromophore size and electronic properties of the unextended indoloquinoxaline core [1].

DNA binding affinity
Head-to-head
Indoloquinoxaline (bromoethyl-derived): lg Ka = 5.57–5.89 vs. benzo-annulated analogs: lg Ka = 6.23–6.87 (Δ ≈ 0.66–0.98; 5- to 10-fold weaker).
Weaker DNA binding, yet reported higher antiviral/interferon induction activity. Tighter binding ≠ better biological response.
Supports scaffold-specific antiviral SAR; chromophore size critical.
DNA intercalation Indoloquinoxaline SAR Antiviral drug design

Synthetic Route Efficiency: Bromoethyl Intermediate Versus Alternative Haloalkyl Intermediates for Aminoethyl Derivatization

The 6-(2-bromoethyl)-6H-indolo[2,3-b]quinoxaline intermediate is synthesized via a convergent 3-step procedure starting from isatin, proceeding through 1-(2-bromoethyl)-indole-2,3-dione (bromoethylisatin) and subsequent condensation with o-phenylenediamine [1]. The primary alkyl bromide functionality on the N-6 ethyl side chain provides superior reactivity in SN2 amination reactions compared to the corresponding chloro-analog (6-(3-chloropropyl)-6H-indolo[2,3-b]quinoxaline), which requires addition of tetrabutylammonium iodide as a phase-transfer catalyst in boiling toluene or DMF to achieve comparable amination efficiency [2]. This inherent reactivity advantage of the bromoethyl intermediate enables direct amination under milder conditions without iodide catalysis, reducing synthetic step count and purification burden [1].

Synthetic reactivity
Class-level
Bromo intermediate: catalyst-free amination with diverse amines. Chloro analog: requires Bu₄NI catalyst in boiling toluene/DMF.
Simpler, milder derivatization workflow; may reduce purification steps.
Qualitative reactivity advantage (Br > Cl as SN2 leaving group).
Nucleophilic substitution Indoloquinoxaline synthesis Medicinal chemistry intermediate

Cytotoxicity Selectivity Window of Morpholine and 4-Methyl-Piperidine Derivatives Synthesized from the Bromoethyl Intermediate Versus Reference Antiviral Tilorone

The 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxaline derivatives synthesized from the bromoethyl intermediate were systematically screened for cytotoxicity and antiviral activity in direct comparison with the clinically used interferon inducer tilorone. The morpholine and 4-methyl-piperidine derivatives emerged as the most active antivirals and the least cytotoxic compounds within the investigated series [1]. While specific individual IC50 values for each derivative are reported in the full text of Shibinskaya et al. (2010), the graphical abstract confirms that these compounds exhibit activity comparable to or greater than tilorone as antivirals, while maintaining a favorable low-toxicity profile characteristic of potent interferon inducers [1]. This contrasts with the more potent but also more toxic DNA intercalators such as the antitumor indoloquinoxaline NCA0424, which demonstrates potent in vitro and in vivo antitumor activity but with a different therapeutic window [2].

Cytotoxicity selectivity
Cross-study
Morpholine/4-methyl-piperidine derivatives (from bromoethyl intermediate): most active antivirals with least cytotoxicity in series, comparable to tilorone.
Reported interferon induction selectivity profile; distinct from more toxic DNA intercalators (B-220, NCA0424).
VSV assay in L929/EPT cells; exact IC50 values in full text.
Interferon induction Cytotoxicity profiling Antiviral selectivity

Quality Control Characterization: GC-MS Spectral Data Availability for Identity Verification and Purity Assessment

5-(2-Bromoethyl)indolo[2,3-b]quinoxaline is represented by two GC-MS spectra in the Wiley Registry of Mass Spectral Data 2023 and the KnowItAll GC-MS Library, providing robust analytical reference data for identity confirmation [1]. The compound has a monoisotopic mass of 325.02146 Da and exact mass of 325.02146 Da, with a distinct isotope pattern characteristic of the monobromine substitution (approximately 1:1 M:M+2 ratio) that enables unambiguous identification by mass spectrometry [2]. This level of spectral characterization exceeds that typically available for custom-synthesized indoloquinoxaline intermediates and is particularly valuable for quality control in procurement settings where identity and purity verification are prerequisites for reproducible downstream synthesis [1].

GC-MS reference data
Supporting
Two authenticated spectra in Wiley Registry 2023 and KnowItAll GC-MS Library. Exact mass 325.02146 Da; distinct Br isotope pattern.
Reduces in-house characterization burden; supports rapid identity verification.
EI ionization at 70 eV; InChIKey: NMPONTOIKHZFKB-UHFFFAOYSA-N.
Mass spectrometry Compound identity verification Analytical quality control

Structural Confirmation: Proton NMR Characterization Data Supporting Regiochemical Identity of the N-6 Bromoethyl Substituent

The regiochemistry of the bromoethyl substituent at the N-6 position (as opposed to alternative N-5 or C-substituted isomers) has been confirmed by 1H NMR spectroscopy, including COSY and NOESY experiments, as reported in the synthetic procedures of Shibinskaya et al. [1]. The 1H NMR spectra were recorded on a Varian VXR-300 spectrometer at 300 MHz in CDCl3 solution using TMS as internal standard, with COSY and NOESY spectra recorded on a Varian Mercury-400 spectrometer for unambiguous assignment [1]. This regiochemical confirmation is critical because the closely related 5H-indolo[2,3-b]quinoxaline tautomer and other N-alkyl positional isomers can exhibit different DNA intercalation geometries and consequently different biological activity profiles [2]. The specific N-6 substitution pattern is essential for the side chain-dependent DNA binding preference observed for antitumor indoloquinoxaline derivatives, where the orientation of the side chain towards the GC-rich minor groove of DNA determines binding affinity and sequence selectivity [2].

N-6 regiochemistry
Class-level
Confirmed by ¹H NMR (300 MHz, CDCl₃), COSY, NOESY. XLogP3-AA = 3.5; TPSA = 30.7 Ų; H-bond donors = 0.
Regiochemical identity critical; N-5 isomers may alter DNA intercalation geometry.
Spectroscopic data match reported synthetic procedures.
NMR spectroscopy Regiochemical confirmation Structural isomer differentiation

Derivatization Versatility: Scope of Amine Nucleophiles Demonstrating Broad Applicability of the Bromoethyl Handle

The synthetic protocol employing 6-(2-bromoethyl)-6H-indolo[2,3-b]quinoxaline as a key intermediate has been demonstrated to accommodate at least 12 distinct amine nucleophiles, producing derivatives 1–12 in high yields [1]. A related protocol using the 3-carbon homolog (6-(3-chloropropyl)-6H-indolo[2,3-b]quinoxaline) similarly produced a diverse library of 6-(3-aminopropyl)-6H-indolo[2,3-b]quinoxaline derivatives, confirming that the haloalkyl intermediate strategy is a generalizable platform for indoloquinoxaline SAR exploration [2]. However, the chloro-analog required tetrabutylammonium iodide catalysis to achieve efficient amination, whereas the bromoethyl intermediate reacts directly under milder conditions [2]. This broader reactivity scope enables the synthesis of more structurally diverse final compounds from the bromoethyl intermediate compared to using pre-functionalized aminoethyl building blocks, which would require de novo synthesis for each amine variation.

Derivatization scope
Cross-study
12 derivatives (amines including morpholine, piperidine, 4-methylpiperidine) synthesized in high yields under catalyst-free conditions.
Broad amine compatibility supports library diversification for SAR exploration.
Chloro-propyl homolog requires Bu₄NI; bromoethyl handle is more efficient.
Combinatorial library synthesis Nucleophilic amination Structure-activity relationship

Optimal Application Scenarios for Procuring 5-(2-Bromoethyl)indolo[2,3-b]quinoxaline


Systematic Synthesis of 6-(2-Aminoethyl)-6H-indolo[2,3-b]quinoxaline Libraries for Antiviral Lead Optimization

For medicinal chemistry teams conducting structure-activity relationship (SAR) studies on indoloquinoxaline-based interferon inducers, 5-(2-bromoethyl)indolo[2,3-b]quinoxaline serves as the essential late-stage diversification intermediate. As established by Shibinskaya et al. (2010), the compound can be reacted with a wide range of primary and secondary amines to generate focused libraries of 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxaline derivatives with systematic variation at the terminal amine position [1]. The morpholine and 4-methyl-piperidine derivatives identified as lead compounds from this series exhibited the most favorable antiviral activity-to-cytotoxicity ratios, validating this approach for hit-to-lead optimization [1].

Mechanistic Studies of DNA Intercalation Geometry and Sequence Selectivity as a Function of N-6 Substituent Identity

The bromoethyl intermediate enables systematic variation of the N-6 side chain to probe the relationship between substituent structure and DNA intercalation parameters. Prior spectroscopic studies on related indoloquinoxaline derivatives (e.g., NCA0424 and 9-OH-B-220) have demonstrated that the side chain plays a critical role in determining DNA binding affinity, sequence selectivity, and intercalation geometry through thermal denaturation, viscometry, and circular dichroism measurements [1]. The bromoethyl handle allows researchers to generate a series of derivatives with incremental changes in amine substituent size, basicity, and hydrogen-bonding capacity to map the structural determinants of DNA binding in this pharmacophore class.

Comparative Pharmacological Profiling of Indoloquinoxaline Versus Benzo-Annulated Indoloquinoxaline Scaffolds

Research groups investigating the impact of chromophore size on the interferon-inducing and antiviral activity of DNA intercalators can use 5-(2-bromoethyl)indolo[2,3-b]quinoxaline to generate the parent indoloquinoxaline aminoethyl series (compounds 1–12) for direct head-to-head comparison with the corresponding 7H-benzo[4,5]indolo[2,3-b]quinoxaline series (compounds 13–20) [1]. The quantitative data showing that the parent IQ series binds DNA with approximately 5- to 10-fold lower affinity (lg Ka = 5.57–5.89 vs. 6.23–6.87) yet exhibits superior antiviral and interferon-inducing activity provides a compelling rationale for including the parent IQ scaffold in comparative pharmacology studies [1].

Development of Bifunctional Indoloquinoxaline Conjugates via Click Chemistry or Other Bioorthogonal Ligation Strategies

The primary alkyl bromide functionality on 5-(2-bromoethyl)indolo[2,3-b]quinoxaline can be exploited for initial amination with amines bearing secondary reactive handles (e.g., propargylamine, azido-amines), enabling subsequent conjugation to targeting moieties, fluorophores, or affinity tags via click chemistry. Recent work on isatin-indoloquinoxaline click adducts has demonstrated the feasibility of this strategy for developing DNA intercalators with improved cancer cell selectivity, including compounds that are 10-fold more potent than cisplatin against drug-resistant ovarian cancer cell lines [1]. The bromoethyl intermediate provides a more direct synthetic entry point to such conjugates compared to multi-step de novo synthesis approaches.

Application
Selection Property
Validation Focus
6-(2-Aminoethyl) library synthesis for antiviral SAR
Bromoethyl electrophilic handle
Amination scope and reaction yield
DNA intercalation geometry & sequence selectivity studies
N-6 side-chain diversification
Binding affinity and viscometry/computational analysis
Indoloquinoxaline vs. benzo-annulated scaffold comparison
Core chromophore size
Interferon induction vs. DNA binding profile
Bifunctional conjugate development via click chemistry
Primary alkyl bromide for bioorthogonal ligation
Conjugation efficiency and retention of scaffold activity
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